molecular formula C14H8BrClN2OS2 B2601408 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 325987-13-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No. B2601408
CAS RN: 325987-13-1
M. Wt: 399.71
InChI Key: KMUXSJOFKXCCLI-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen atoms . It has been synthesized and studied for its potential antimicrobial and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The compound’s structure includes a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis Processes
The compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide belongs to a class of chemicals involving thiophene and thiazole moieties. Researchers have developed various methods for synthesizing compounds with similar structures. For instance, a study describes an alternative synthesis route for a related compound, emphasizing the coupling between specific thiazole-carboxamide compounds and other chemical groups, demonstrating the compound's synthetic versatility (Shahinshavali et al., 2021). Similarly, another study focuses on synthesizing derivatives of thiophene-2-carboxamide, indicating the broad applicability of these compounds in synthesizing various heterocyclic structures (Ahmed, 2007).

Biological and Medicinal Research Applications

Antimicrobial and Antibacterial Properties
A significant portion of the research on thiophene-carboxamide derivatives revolves around their potential biological activities, especially as antimicrobial and antibacterial agents. For example, studies have synthesized specific thiophene-carboxamide derivatives and tested them for in vivo diuretic activity, with some compounds demonstrating promising results (Yar & Ansari, 2009). Other research efforts have been directed towards synthesizing thiophene, thiazolyl-thiophene, and thienopyridine derivatives, examining their in vitro cytotoxicity against various cell lines, showing potential for future cancer treatment applications (Atta & Abdel‐Latif, 2021). Furthermore, the antimicrobial evaluation and docking studies of certain thiophene-2-carboxamide derivatives have been extensively researched, indicating their utility in developing new antibacterial and antifungal medications (Talupur et al., 2021).

Safety and Hazards

While specific safety and hazard information for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2OS2/c15-9-3-1-8(2-4-9)10-7-20-14(17-10)18-13(19)11-5-6-12(16)21-11/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUXSJOFKXCCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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